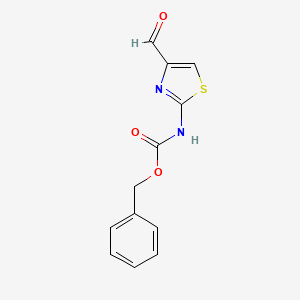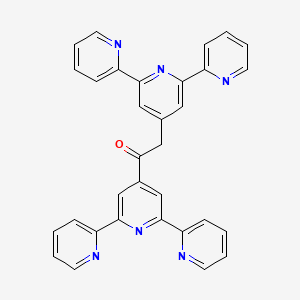
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone is a complex organic compound featuring multiple pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Rings: The initial step involves the synthesis of pyridine rings through a series of condensation reactions.
Coupling Reactions: The pyridine rings are then coupled using a suitable coupling agent, such as palladium catalysts, under controlled conditions.
Final Assembly: The final step involves the assembly of the coupled pyridine rings into the desired ethanone structure through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complex metal-organic frameworks.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interact with biological molecules such as DNA and proteins.
Pathways Involved: The binding to metal ions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’6’,2’'-Terpyridine: A tridentate ligand with similar coordination properties.
1,10-Phenanthroline: Another ligand used in coordination chemistry with comparable binding affinities.
Uniqueness
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone is unique due to its multi-pyridine structure, which provides enhanced binding capabilities and versatility in forming complex structures. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
802910-28-7 |
|---|---|
Molekularformel |
C32H22N6O |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C32H22N6O/c39-32(23-20-30(26-11-3-7-15-35-26)38-31(21-23)27-12-4-8-16-36-27)19-22-17-28(24-9-1-5-13-33-24)37-29(18-22)25-10-2-6-14-34-25/h1-18,20-21H,19H2 |
InChI-Schlüssel |
OTHWHWITXUGRNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)CC(=O)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


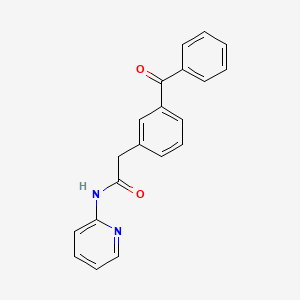
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11768961.png)
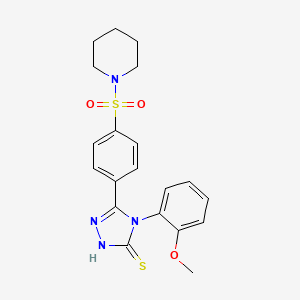
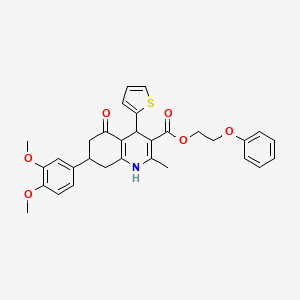
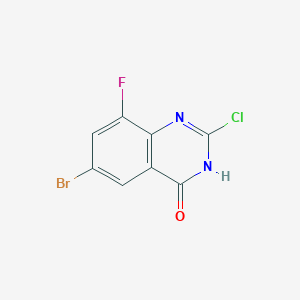

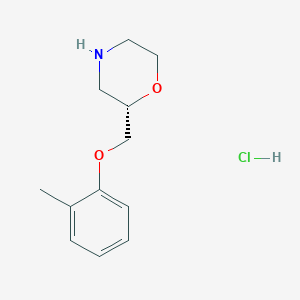

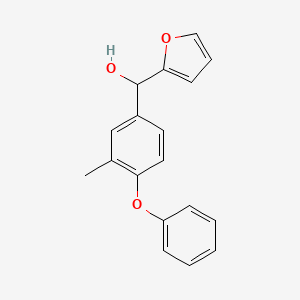
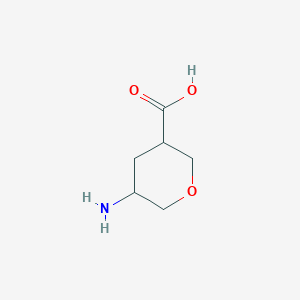
![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)
![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)
